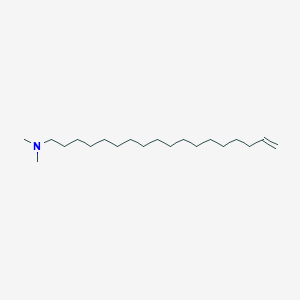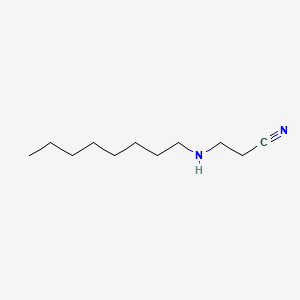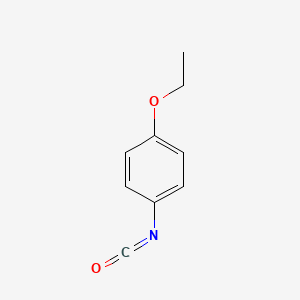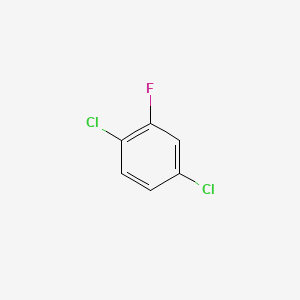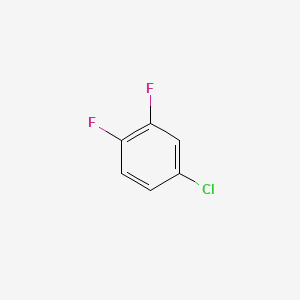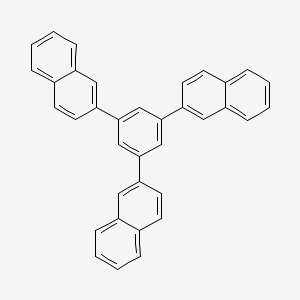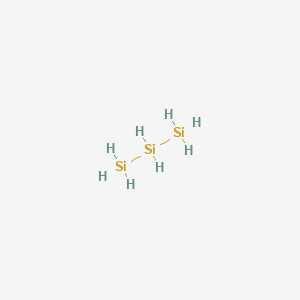
1-(4-クロロフェニル)-2-フェニルエタン-1,2-ジオン
概要
説明
1-(4-クロロフェニル)-2-フェニルエタン-1,2-ジオンは、分子式がC14H9ClO2である有機化合物です。これは、2つのケトン基を含むジケトンです。
科学的研究の応用
1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
1-(4-クロロフェニル)-2-フェニルエタン-1,2-ジオンの作用機序には、特定の分子標的との相互作用が関与します。この化合物は、求電子剤として作用し、生物系で求核剤と反応する可能性があります。 この相互作用は、特定の酵素の阻害または細胞プロセスの破壊につながる可能性があり、その生物学的効果に寄与します .
類似の化合物との比較
類似の化合物
1-フェニル-2-(4-クロロフェニル)エタノール: 構造は似ていますが、ジケトンではなくアルコール基が含まれています。
1-(4-クロロフェニル)-2-フェニルエタノール: アルコール基を含む別の類似の化合物です。
1-(4-クロロフェニル)-2-フェニルエタン: ケトン基がないため、特定の化学反応では反応性が低くなります
独自性
1-(4-クロロフェニル)-2-フェニルエタン-1,2-ジオンは、そのジケトン構造により、独自の反応性とさまざまな化学変換の可能性が与えられているため、独特です。 これは、合成有機化学およびさまざまな研究用途における貴重な化合物となります .
生化学分析
Biochemical Properties
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes and an increase in oxidative stress within the cell.
Cellular Effects
The effects of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to increase the levels of reactive oxygen species (ROS) in cells, leading to oxidative stress and potential cell damage . Additionally, it can affect gene expression by modulating the activity of transcription factors involved in stress response pathways.
Molecular Mechanism
At the molecular level, 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their normal function. For instance, it has been shown to inhibit the activity of enzymes such as glutathione peroxidase and catalase by binding to their active sites . This inhibition leads to an accumulation of ROS, which can cause oxidative damage to cellular components, including DNA, proteins, and lipids.
Temporal Effects in Laboratory Settings
The effects of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione change over time in laboratory settings. Initially, it may cause an acute increase in oxidative stress, followed by a gradual adaptation of the cells to the increased stress levels. Over time, the compound may degrade, leading to a reduction in its activity. Long-term exposure to 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione has been shown to cause persistent oxidative stress and damage to cellular components .
Dosage Effects in Animal Models
The effects of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione vary with different dosages in animal models. At low doses, it may cause mild oxidative stress without significant adverse effects. At higher doses, it can lead to severe oxidative damage, inflammation, and even cell death . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects.
Metabolic Pathways
1-(4-Chlorophenyl)-2-phenylethane-1,2-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions can affect metabolic flux and metabolite levels, leading to an accumulation of ROS and oxidative damage.
Transport and Distribution
Within cells and tissues, 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in specific tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in oxidative stress pathways . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, influencing its overall activity.
準備方法
合成経路と反応条件
1-(4-クロロフェニル)-2-フェニルエタン-1,2-ジオンは、いくつかの方法で合成できます。一般的なアプローチの1つは、塩化アルミニウム(AlCl3)などのルイス酸触媒の存在下、4-クロロベンゼンをベンゾイルクロリドでフリーデル・クラフツアシル化することです。 この反応は通常、無水条件下で行われ、副反応を避けるために温度を慎重に制御する必要があります .
工業生産方法
工業的な設定では、1-(4-クロロフェニル)-2-フェニルエタン-1,2-ジオンの合成には、効率と収率を高めるための連続フロープロセスが関与する可能性があります。 自動化された反応器の使用と反応パラメータの正確な制御により、最終製品の純度と一貫性を高めることができます .
化学反応の分析
反応の種類
1-(4-クロロフェニル)-2-フェニルエタン-1,2-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を生成するために酸化される可能性があります。
還元: 還元反応により、ジケトンをジオールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)は、頻繁に使用される還元剤です。
生成される主要な生成物
酸化: カルボン酸の生成。
還元: ジオールの生成。
置換: ハロゲン化誘導体の生成.
科学研究への応用
1-(4-クロロフェニル)-2-フェニルエタン-1,2-ジオンは、科学研究にいくつかの応用があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗がん性など、その潜在的な生物活性について研究されています。
医学: 特に新しい治療薬の設計において、薬物開発におけるその潜在的な使用について調査されています。
産業: 特殊化学品や材料の製造に使用されます.
類似化合物との比較
Similar Compounds
1-Phenyl-2-(4-chlorophenyl)-ethanol: Similar structure but contains an alcohol group instead of a diketone.
1-(4-Chlorophenyl)-2-phenyl-ethanol: Another similar compound with an alcohol group.
1-(4-Chlorophenyl)-2-phenyl-ethane: Lacks the ketone groups, making it less reactive in certain chemical reactions
Uniqueness
1-(4-Chloro-phenyl)-2-phenyl-ethane-1,2-dione is unique due to its diketone structure, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications .
特性
IUPAC Name |
1-(4-chlorophenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCKVAZDINMMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177246 | |
| Record name | (p-Chlorophenyl)phenylethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22711-23-5 | |
| Record name | 1-(4-Chlorophenyl)-2-phenyl-1,2-ethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22711-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (p-Chlorophenyl)phenylethanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (p-Chlorophenyl)phenylethanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-chlorophenyl)phenylethanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.048 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (P-CHLOROPHENYL)PHENYLETHANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX93J5ZDB7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



